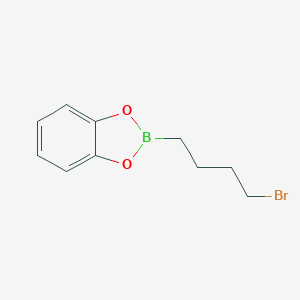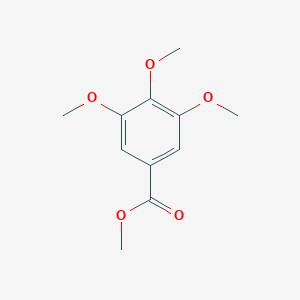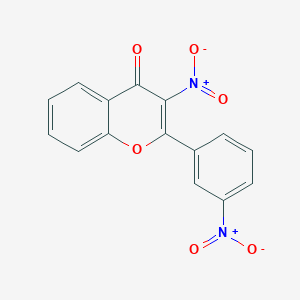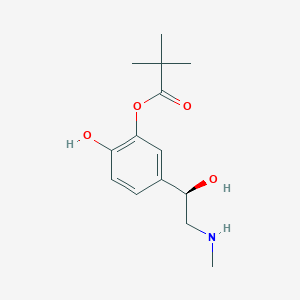
3-Pivaloylepinephrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pivaloylepinephrine (3-PE) is a synthetic compound that belongs to the class of adrenergic agonists. It is a derivative of norepinephrine and has been widely used in scientific research due to its ability to selectively activate β-adrenergic receptors.
作用機序
3-Pivaloylepinephrine selectively activates β-adrenergic receptors, which are G protein-coupled receptors that are present in various tissues throughout the body. Upon activation, the β-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pivaloylepinephrine are largely mediated by the activation of β-adrenergic receptors. These effects include increased heart rate and contractility, vasodilation, bronchodilation, lipolysis, and thermogenesis. Additionally, 3-Pivaloylepinephrine has been shown to have effects on the central nervous system, including increased locomotor activity and decreased anxiety-like behavior.
実験室実験の利点と制限
One advantage of using 3-Pivaloylepinephrine in lab experiments is its high selectivity for β-adrenergic receptors, which allows for specific activation of this receptor subtype. Additionally, 3-Pivaloylepinephrine has a relatively long half-life, which allows for sustained activation of β-adrenergic receptors. However, one limitation of using 3-Pivaloylepinephrine is its potential to induce desensitization of β-adrenergic receptors with prolonged exposure.
将来の方向性
There are several future directions for research on 3-Pivaloylepinephrine. One area of interest is the role of β-adrenergic receptors in metabolic disorders such as obesity and diabetes. Additionally, further investigation is needed to fully understand the effects of β-adrenergic receptor activation on the central nervous system and behavior. Finally, the development of more selective and potent β-adrenergic receptor agonists could provide new tools for studying this important signaling pathway.
合成法
The synthesis of 3-Pivaloylepinephrine involves the reaction of norepinephrine with pivaloyl chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined by HPLC analysis.
科学的研究の応用
3-Pivaloylepinephrine has been widely used in scientific research as a tool to study the β-adrenergic receptor signaling pathway. It has been used to investigate the role of β-adrenergic receptors in various physiological processes such as cardiovascular function, metabolism, and thermogenesis. Additionally, 3-Pivaloylepinephrine has been used to study the effects of β-adrenergic receptor agonists on the central nervous system and behavior.
特性
CAS番号 |
144750-97-0 |
|---|---|
製品名 |
3-Pivaloylepinephrine |
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC名 |
[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)13(18)19-12-7-9(5-6-10(12)16)11(17)8-15-4/h5-7,11,15-17H,8H2,1-4H3/t11-/m0/s1 |
InChIキー |
WIUNNKAQOJJYKO-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)[C@H](CNC)O)O |
SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
正規SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
同義語 |
3-monopivaloylepinephrine 3-pivaloylepinephrine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



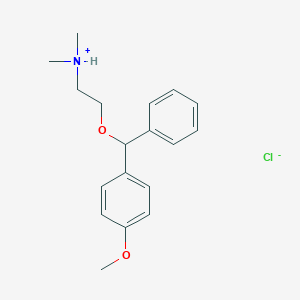




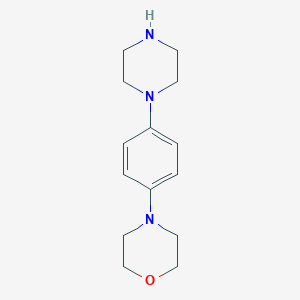
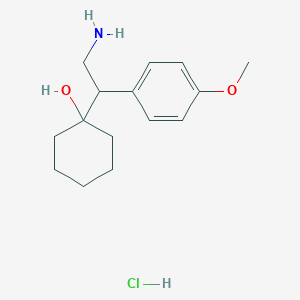

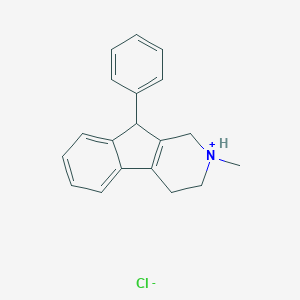
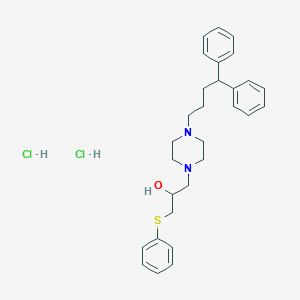
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)
